molecular formula C9H10ClN3S B070493 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride CAS No. 175205-49-9

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride

Cat. No.: B070493
CAS No.: 175205-49-9
M. Wt: 227.71 g/mol
InChI Key: WUUGGOQPXZDQNW-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is an aromatic amine with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol This compound is known for its unique structure, which includes a thiadiazole ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of 4-(1,2,3-thiadiazol-4-yl)benzylamine in a suitable solvent such as ethanol or methanol.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzylamine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀ClN₃S
  • Molecular Weight : 227.71 g/mol
  • Structure : The compound features a benzylamine moiety linked to a thiadiazole ring, which contributes to its biological activity.

Medicinal Chemistry

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride has been studied for its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Klebsiella pneumoniae and Staphylococcus aureus . A study demonstrated that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a new class of antibiotics.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro, making it a candidate for antiviral drug development .
  • Anticancer Activity : Several studies have reported the cytotoxic effects of this compound on cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells through various biochemical pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Thiadiazole Derivatives : It is used to synthesize various thiadiazole derivatives through reactions with different electrophiles. These derivatives often exhibit enhanced biological activities .
  • Coordination Chemistry : The compound acts as a ligand in coordination complexes, facilitating the formation of metal-thiadiazole complexes that can be utilized in catalysis .

Agricultural Applications

The compound's biological activity extends to agricultural chemistry:

  • Agrochemicals Development : Its antimicrobial properties make it suitable for developing new fungicides and herbicides. Studies have shown that thiadiazole derivatives can effectively control plant pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest that it could be developed into a chemotherapeutic agent with fewer side effects than traditional treatments .

Data Tables

Application AreaSpecific Use CasesObserved Effects
Medicinal ChemistryAntimicrobial agentEffective against Klebsiella pneumoniae
Antiviral propertiesInhibits viral replication
Anticancer activityInduces apoptosis in cancer cells
Organic SynthesisBuilding block for thiadiazole derivativesFacilitates complex synthesis
Ligand in coordination chemistryForms metal-thiadiazole complexes
Agricultural ChemistryDevelopment of agrochemicalsControls plant pathogens

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can also participate in binding interactions, influencing the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiadiazole ring and benzylamine moiety, which imparts distinct chemical and biological properties .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The biological activity of this compound can be understood through various studies that highlight its potential in therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anticonvulsant activities.

Overview of Thiadiazole Moiety

The 1,3,4-thiadiazole ring system is associated with a wide range of biological activities. Research indicates that derivatives containing this moiety exhibit properties such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibitory effects on tumor cell proliferation.
  • Anticonvulsant : Potential use in seizure management.

The presence of specific substituents on the thiadiazole ring significantly influences the biological activity of the compounds derived from it .

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The addition of halogen or oxygenated substituents on the phenyl ring enhances antibacterial and antifungal activities .

CompoundActivityMIC (µg/mL)
4aAntibacterial against P. aeruginosa32–42
4bAntifungal against C. albicans24–26

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon carcinoma. The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .

CompoundCancer TypeIC50 (µM)
23Breast Carcinoma (T47D)1.16
24Colon Carcinoma (HT-29)0.85

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in various models. Compounds with this scaffold have shown efficacy in reducing seizure frequency and severity in animal models when compared to standard anticonvulsants like phenytoin .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth with an MIC comparable to traditional antibiotics .
  • Cytotoxicity Assessment : In vitro assays revealed that certain thiadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
  • Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may inhibit key enzymes involved in cellular processes such as carbonic anhydrase and acetylcholinesterase, contributing to their therapeutic effects .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGGOQPXZDQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371971
Record name 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-49-9
Record name 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride

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